molecular formula C20H15ClN2O2S B11359011 5-chloro-3-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11359011
M. Wt: 382.9 g/mol
InChI Key: UYTBECBZRHQOED-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide: is a complex organic compound that belongs to the class of benzofuran carboxamides. This compound is characterized by the presence of a benzofuran ring, a pyridine ring, and a thiophene ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Amidation: The carboxylic acid group on the benzofuran ring is converted to the carboxamide group by reacting with an amine, in this case, pyridin-2-ylamine, under dehydrating conditions.

    Thiophene Substitution: The thiophene ring is introduced through a nucleophilic substitution reaction, where the thiophene-2-ylmethyl group is attached to the nitrogen atom of the carboxamide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Ammonia, thiols, amines.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. The presence of multiple aromatic rings and heteroatoms suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyridine and thiophene rings could facilitate binding to specific sites on proteins, while the benzofuran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenyl-1,3-oxazolidine-2,4-dione
  • 5-Chloro-pyridin-2-yl-(4-ethoxy-benzylidene)-amine
  • 5-Chloro-2,4-dimethoxyphenyl-2,3-dimethoxybenzylamine

Uniqueness

Compared to similar compounds, 5-chloro-3-methyl-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide stands out due to the presence of the benzofuran ring, which imparts unique electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

5-chloro-3-methyl-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H15ClN2O2S/c1-13-16-11-14(21)7-8-17(16)25-19(13)20(24)23(12-15-5-4-10-26-15)18-6-2-3-9-22-18/h2-11H,12H2,1H3

InChI Key

UYTBECBZRHQOED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=CS3)C4=CC=CC=N4

Origin of Product

United States

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